FKGK18

Descripción general

Descripción

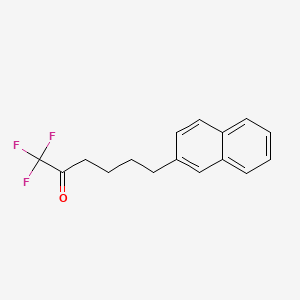

FKGK 18, formalmente conocido como 1,1,1-trifluoro-6-(2-naftil)-2-hexanona, es un compuesto a base de fluorocetona. Es un inhibidor selectivo de la fosfolipasa A2 calcio-independiente del grupo VIA (GVIA iPLA2).

Aplicaciones Científicas De Investigación

FKGK 18 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de las enzimas fosfolipasa A2, que juegan un papel crucial en el metabolismo de los lípidos.

Biología: FKGK 18 se emplea en investigación para comprender el papel de la fosfolipasa A2 en varios procesos biológicos, incluida la señalización celular y la dinámica de membrana.

Medicina: El compuesto tiene aplicaciones terapéuticas potenciales en la prevención de la apoptosis de las células beta, que es un factor clave en el desarrollo de la diabetes. .

Industria: FKGK 18 puede utilizarse en el desarrollo de nuevos fármacos dirigidos a las vías relacionadas con la fosfolipasa A2

Mecanismo De Acción

FKGK 18 ejerce sus efectos inhibiendo selectivamente la fosfolipasa A2 calcio-independiente del grupo VIA (GVIA iPLA2). Esta enzima participa en la hidrólisis de los fosfolípidos, lo que lleva a la liberación de ácido araquidónico y otros mediadores lipídicos. Al inhibir esta enzima, FKGK 18 reduce la producción de mediadores lipídicos proinflamatorios y previene la apoptosis de las células beta. Los objetivos moleculares de FKGK 18 incluyen el sitio activo de GVIA iPLA2, donde se une e inhibe la actividad de la enzima .

Análisis Bioquímico

Biochemical Properties

FKGK18 has been identified as a potent inhibitor of Group VIA Ca2±Independent Phospholipase A2 (iPLA2β), a key enzyme involved in lipid metabolism . The compound exhibits a greater potency (100-fold) in inhibiting iPLA2β than iPLA2γ . The inhibition of iPLA2β by this compound is reversible, making it a valuable tool for studying the role of this enzyme in various biochemical reactions .

Cellular Effects

In beta-cells, this compound has been shown to inhibit several outcomes of iPLA2β activation, including glucose-stimulated insulin secretion, arachidonic acid hydrolysis, ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced beta-cell apoptosis . These findings suggest that this compound could have significant effects on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to iPLA2β, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in downstream processes, such as arachidonic acid hydrolysis and glucose-stimulated insulin secretion . By inhibiting iPLA2β, this compound can potentially influence gene expression and other cellular processes.

Metabolic Pathways

This compound’s role in metabolic pathways is primarily linked to its inhibition of iPLA2β, an enzyme involved in lipid metabolism

Métodos De Preparación

FKGK 18 se sintetiza a través de una serie de reacciones químicas que involucran intermediarios de fluorocetonaLas condiciones de reacción a menudo requieren el uso de bases fuertes y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza .

Los métodos de producción industrial para FKGK 18 no están ampliamente documentados, pero probablemente impliquen la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental .

Análisis De Reacciones Químicas

FKGK 18 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: FKGK 18 puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto puede reducirse para formar diferentes productos reducidos, dependiendo de los agentes reductores utilizados.

Sustitución: FKGK 18 puede experimentar reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones varían según las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

FKGK 18 es similar a otros inhibidores de la fosfolipasa A2, como la lactona bromoenol (BEL). FKGK 18 tiene varias ventajas sobre BEL:

Selectividad: FKGK 18 es más selectivo para GVIA iPLA2 en comparación con BEL, que también puede inhibir otras enzimas.

Reversibilidad: La inhibición por FKGK 18 es reversible, mientras que BEL causa inhibición irreversible.

Estabilidad: FKGK 18 es más estable en solución en comparación con BEL, lo que lo hace más adecuado para estudios in vivo

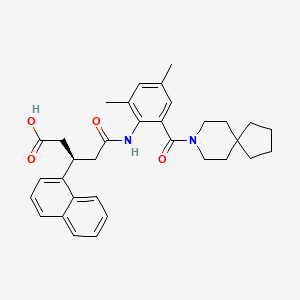

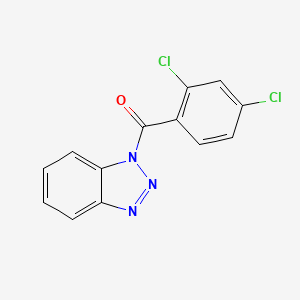

Otros compuestos similares incluyen:

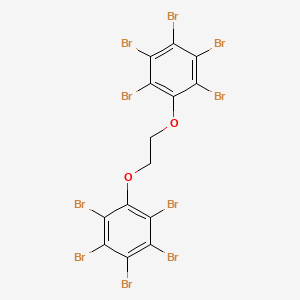

- Lactona bromoenol (BEL)

- Fluorofosfonato de metil araquidonilo (MAFP)

- Pirrofenona

Estos compuestos también inhiben las enzimas fosfolipasa A2 pero difieren en su selectividad, potencia y estabilidad .

Propiedades

IUPAC Name |

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWWTQMRNJSJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

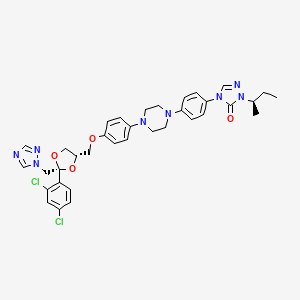

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

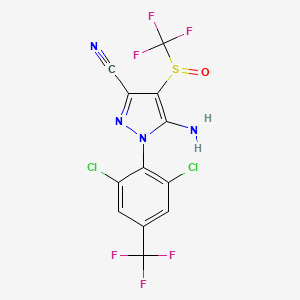

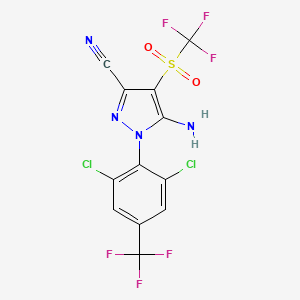

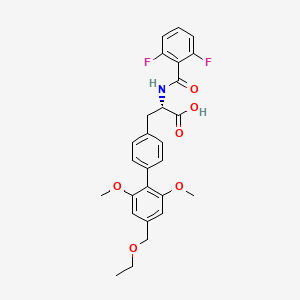

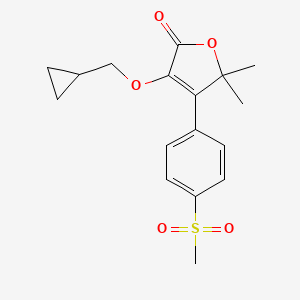

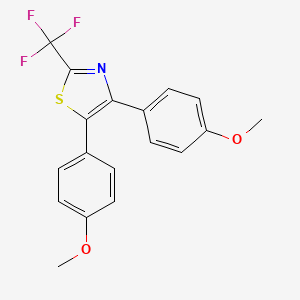

Feasible Synthetic Routes

Q1: What is the mechanism of action of FKGK18?

A1: this compound acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].

Q2: What are the downstream effects of iPLA2β inhibition by this compound?

A2: this compound, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, this compound has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that this compound can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].

Q3: How does the structure of this compound contribute to its potency and selectivity for iPLA2β?

A3: Research indicates that the presence of a naphthyl group in the this compound structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (this compound), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.

Q4: Has this compound been investigated for its effects on platelet activation?

A4: Yes, recent studies have explored the role of this compound in platelet activation. Research indicates that this compound inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, this compound significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of this compound, plays a role in platelet activation pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.